1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinone ring, and a phenylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the phenylamino group: This can be accomplished through a coupling reaction, such as a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets, while the phenylamino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea include:
1-(4-Methoxyphenyl)-3-(4-(phenylamino)phenyl)urea: Lacks the pyrrolidinone ring, which may result in different chemical reactivity and biological activity.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(methylamino)phenyl)urea: Contains a methylamino group instead of a phenylamino group, potentially altering its binding affinity and specificity for molecular targets.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(hydroxyphenyl)phenyl)urea: Features a hydroxyphenyl group, which may enhance its solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-22-13-11-21(12-14-22)28-16-20(15-23(28)29)27-24(30)26-19-9-7-18(8-10-19)25-17-5-3-2-4-6-17/h2-14,20,25H,15-16H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCKPWVLUKDQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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